molecular formula C23H31N5O4Si B1625398 Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 51549-40-7

Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B1625398
CAS RN: 51549-40-7
M. Wt: 469.6 g/mol
InChI Key: JGELYOCTJSVMRL-RCCFBDPRSA-N
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Description

Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C23H31N5O4Si . It has a molecular weight of 469.6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a backbone of adenosine modified with a benzoyl group and a dimethylsilyl group . The exact structure can be found in the referenced material .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.10±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) and a predicted pKa of 8.80±0.10 .

Scientific Research Applications

Synthesis and Evaluation as Anti-HIV Agents

Adenosine derivatives, including those modified with N6-benzoyl groups, have been evaluated as potential anti-HIV agents. These derivatives were originally designed to target HIV within the central nervous system. Their activity against HIV has been linked to their interaction with adenosine deaminase, indicating they act as prodrug forms of active compounds in systems containing this enzyme (Barchi et al., 1991).

Photooxidation Studies

The photooxidation of adenosine derivatives, including those with N6-benzoyl substitution, has provided insight into the reactivity and stability of these compounds under oxidative conditions. These studies have implications for understanding the chemical behavior of adenosine in biological systems and could inform the development of therapeutic agents (Sako et al., 1993).

Development of Novel Nucleoside Analogs

Research into the synthesis of novel adenosine dimers, including those with N-benzoyl modifications, has expanded the toolkit of nucleoside analogs for potential therapeutic and biochemical applications. These efforts have led to the creation of compounds with unique structural features and biological activities (Gunji & Vasella, 2000).

Allosteric Modulation of Receptors

Adenosine derivatives have been explored for their potential to act as allosteric enhancers or modulators of receptors, indicating their utility in developing new pharmacological agents. Modifications, such as N-benzoyl substitution, play a critical role in enhancing the binding affinity and selectivity of these compounds for specific receptor targets (van der Klein et al., 1999).

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELYOCTJSVMRL-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469076
Record name N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

CAS RN

51549-40-7
Record name N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51549-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
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Reactant of Route 2
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 3
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 4
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 5
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 6
Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-

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